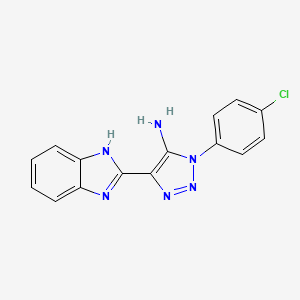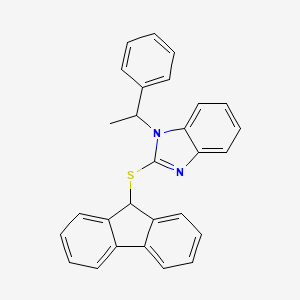![molecular formula C14H17NO5S B4331420 methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)
methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate
Descripción general
Descripción
Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is known for its unique properties, which make it an attractive candidate for further research and development.
Mecanismo De Acción
The mechanism of action of methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.
Direcciones Futuras
There are several future directions for research on methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate. One area of interest is the development of new analogs and derivatives of this compound, which may have improved efficacy and fewer side effects. Another area of interest is the exploration of this compound's potential applications in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it an attractive candidate for further research.
Propiedades
IUPAC Name |
methyl (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-19-14(16)7-4-12-2-5-13(6-3-12)21(17,18)15-8-10-20-11-9-15/h2-7H,8-11H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYXCGSWHIIDSQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[4-(4-morpholinylsulfonyl)phenyl]-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-morpholin-4-yltetrazolo[1,5-b]pyridazine](/img/structure/B4331340.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4331349.png)

![8,9-dimethoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B4331363.png)
![6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanoic acid](/img/structure/B4331365.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-bromopyridin-2-yl)propanamide](/img/structure/B4331372.png)
![3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331374.png)
![3-[(4-fluorophenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4331385.png)
![N-dibenzo[b,d]furan-3-yl-N'-9H-xanthen-9-ylurea](/img/structure/B4331402.png)
![ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate](/img/structure/B4331410.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331412.png)
![1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331417.png)
![2-[4-(1-adamantyl)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4331431.png)
